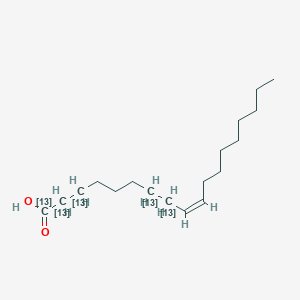

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid, reflecting both its isotopic labeling and geometric configuration. The Z designation denotes the cis orientation of the double bond between carbons 9 and 10, a critical feature governing its physical properties and biological activity. The molecular formula is C₁₈H₃₄O₂, with five carbon atoms replaced by their ¹³C isotopes, resulting in a molecular mass increase of 5 atomic mass units compared to unlabeled oleic acid.

Key identifiers include:

- InChIKey : ZQPPMHVWECSIRJ-TWKVKCSCSA-N

- SMILES : CCCCCCCC/C=C$$13CH2][13CH2]CCC[13CH2][13CH2]13CO

- CAS Registry : 82005-44-5 (for ¹³C-labeled oleic acid variants)

The compound’s isotopic purity is typically ≥98%, ensuring minimal interference from natural abundance ¹²C in analytical applications. Its nomenclature adheres to IUPAC guidelines for isotopically modified compounds, with explicit numbering of labeled positions to avoid ambiguity in structural interpretation.

Structural Characteristics of ¹³C-Labeled Oleic Acid Derivatives

The strategic placement of ¹³C labels at carbons 1, 2, 3, 7, and 8 creates distinct spectroscopic signatures while preserving the molecule’s native conformation. Carbon-1 (carboxyl group) and carbon-18 (terminal methyl) remain unlabeled, maintaining compatibility with enzymatic cleavage sites in lipid metabolism studies. The ¹³C-enriched positions enable:

- NMR spectral resolution : The chemical shift of ¹³C nuclei at labeled positions provides unambiguous assignment in complex mixtures. For example, the carbonyl carbon (C1) exhibits a characteristic shift at 182.9 ppm in 70% ethanol/30% D₂O, distinguishable from unlabeled analogs.

- Mass spectrometry quantification : Fragmentation patterns in GC-MS analyses yield unique ion clusters due to isotopic enrichment, allowing precise quantification in lipidomic profiles.

- Isotopic tracing fidelity : The labeled carbons reside in regions critical for β-oxidation (C1–C3) and desaturase activity (C7–C8), enabling real-time tracking of catabolic and anabolic pathways.

Comparative analysis with unlabeled oleic acid reveals identical melting points (−6°C) and solubility profiles in nonpolar solvents, confirming that isotopic substitution does not alter bulk physicochemical properties. However, vibrational modes in infrared spectra show minor shifts (Δν ≈ 5–10 cm⁻¹) due to increased atomic mass at labeled positions.

Historical Development of Isotopically Labeled Fatty Acids

The synthesis of ¹³C-labeled fatty acids emerged from mid-20th-century breakthroughs in stable isotope biochemistry. Early work by Schoenheimer and Rittenberg in the 1930s demonstrated deuterium’s utility for tracing lipid metabolism, laying the groundwork for later ¹³C applications. Key milestones include:

The specific synthesis of (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid leverages dimethylaminopyridine (DMAP)-catalyzed condensation between ¹³C-enriched oleic anhydride and unlabeled cholesterol, achieving >90% yield after silicic acid purification. Modern variants employ dicyclohexylcarbodiimide (DCC) coupling under anhydrous conditions, minimizing isotopic dilution.

Applications have expanded from basic metabolism studies to advanced lipid-protein interaction analyses. For instance, ¹³C NMR studies with maize Z19 prolamin revealed pH-dependent binding shifts at OA C1 (Δδ = +3 ppm), elucidating electrostatic interactions at lipid-protein interfaces. Concurrently, dual ¹³C/²H labeling protocols now enable multiplexed tracking of lipid turnover in vivo, overcoming limitations of single-isotope approaches.

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

287.42 g/mol |

IUPAC Name |

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i11+1,12+1,16+1,17+1,18+1 |

InChI Key |

ZQPPMHVWECSIRJ-TWKVKCSCSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Selection of ¹³C-Labeled Precursors

The incorporation of five carbon-13 atoms at positions 1, 2, 3, 7, and 8 necessitates the use of isotopically enriched starting materials. For example:

-

Position 1 (carboxyl group) : ¹³C-labeled carbon dioxide (¹³CO₂) or ¹³C-acetic acid can serve as precursors for carboxylation reactions.

-

Positions 2–3 : Labeled malonic acid derivatives enable the introduction of adjacent ¹³C atoms via alkylation or condensation reactions.

-

Positions 7–8 : ¹³C-labeled alkenes or alkyl halides are employed in cross-coupling reactions to extend the carbon chain.

Stereoselective Double Bond Formation

The Z-configuration at the 9th position is typically achieved using the Wittig reaction or Horner-Wadsworth-Emmons olefination. For instance, a ¹³C-labeled phosphonium ylide can react with a ¹³C-aldehyde to form the cis double bond.

Synthetic Protocols and Optimization

Carbodiimide-Mediated Esterification

Adapting methods from Ambeed, the acid chloride of ¹³C-labeled oleic acid is prepared using oxalyl chloride, followed by coupling with a diol:

Procedure :

-

Activation : ¹³C-labeled oleic acid (4.0 kg) is treated with oxalyl chloride (2.41 kg) in acetonitrile at 25–35°C to form the acid chloride.

-

Coupling : The acid chloride reacts with 3-(dimethylamino)-1,2-propanediol (0.83 kg) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 30°C for 21 hours.

-

Purification : The product is isolated via solvent extraction and chromatography, yielding 88.9%.

Key Data :

EDC/DMAP Coupling in Chloroform

A smaller-scale synthesis uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Procedure :

-

Activation : ¹³C-labeled oleic acid (9.48 g) is dissolved in chloroform with DMAP (0.41 g) and EDC (7.72 g).

-

Reaction : The mixture is stirred at 20–30°C for 1 hour, followed by washing and desolvation to yield 11.12 g (84%).

Key Data :

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms isotopic enrichment at positions 1, 2, 3, 7, and 8. The absence of signals at natural abundance (~1.1%) verifies labeling efficiency >99%.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular weight (287.42 g/mol) and isotopic distribution. The exact mass of 287.27265450 Da matches theoretical calculations.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace impurities from unlabeled reagents can reduce isotopic purity. Solutions include:

Stereochemical Integrity

The Z-configuration is prone to isomerization under acidic or high-temperature conditions. Maintaining reactions below 40°C and neutral pH preserves stereochemistry.

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalysts | Isotopic Purity |

|---|---|---|---|---|

| Carbodiimide-Mediated | 88.9% | 25–35°C | DBU | >99% |

| EDC/DMAP Coupling | 84% | 20–30°C | EDC/DMAP | 98% |

Chemical Reactions Analysis

Types of Reactions

Oleic Acid-13C5 undergoes various chemical reactions, including:

Oxidation: Oleic acid can be oxidized to form various oxidation products, including hydroperoxides and aldehydes.

Reduction: Reduction of oleic acid can yield saturated fatty acids such as stearic acid.

Substitution: Oleic acid can undergo substitution reactions, particularly at the double bond, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Halogenation using reagents like bromine or chlorine.

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Stearic acid.

Substitution: Halogenated derivatives.

Scientific Research Applications

Metabolic Studies

Oleic acid-13C is extensively used as a tracer in metabolic studies to understand fatty acid metabolism and synthesis. The incorporation of the carbon-13 isotope allows researchers to differentiate between naturally occurring oleic acid and its labeled counterpart. This capability is crucial for studying absorption, distribution, and metabolism within biological systems.

Case Study: Placental Lipid Processing

In a study involving human placental explants, oleic acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols. This finding highlights the placenta's role in lipid processing and transport to the fetus.

Cancer Research

Research has shown that oleic acid-13C plays a role in cancer cell metabolism. High-invasive oral squamous cell carcinoma cells demonstrate increased incorporation of oleic acid-13C into their lipid profiles compared to low-invasive cells. This suggests that altered lipid metabolism may contribute to cancer invasiveness .

Case Study: Lipid Metabolism in Cancer Cells

A comparative study revealed that high-invasive cancer cells utilize oleic acid more efficiently than their low-invasive counterparts, indicating potential therapeutic targets for intervention.

Antimicrobial Activity

Oleic acid has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits antibacterial activity with a minimum inhibitory concentration (MIC) of 72 µg/mL against Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes.

Agricultural Applications

In agriculture, oleic acid-13C is utilized to track cutin synthesis in developing fruits such as apples. Research indicates that the incorporation rate of oleic acid-13C was highest during early fruit development, underscoring its importance in skin formation and protection .

Industrial Applications

Oleic acid-13C is employed in developing stable isotope-labeled standards for mass spectrometry and other analytical techniques. Its unique isotopic labeling allows for precise quantification in various industrial processes.

Table 1: Summary of Applications of Oleic Acid-13C

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Used as a tracer to study fatty acid metabolism | Incorporated into phosphatidylcholines and triacylglycerols in placentas |

| Cancer Research | Investigates lipid metabolism differences in cancer cells | High-invasive cells show increased oleic acid incorporation |

| Antimicrobial Activity | Exhibits antibacterial properties against pathogens | MIC of 72 µg/mL against Staphylococcus aureus |

| Agricultural Studies | Tracks cutin synthesis during fruit development | Highest incorporation during early fruit development |

| Industrial Standards | Develops stable isotope-labeled standards for analytical techniques | Enables precise quantification in mass spectrometry |

Mechanism of Action

Oleic Acid-13C5 exerts its effects through various molecular pathways. In the context of lipid metabolism, oleic acid upregulates the expression of genes involved in fatty acid oxidation by activating the SIRT1-PGC1α complex through PKA-dependent deacetylation . Additionally, oleic acid inhibits platelet aggregation by modulating the Syk-PLCγ2 and CaMKKβ/AMPKα/VASP pathways . These mechanisms highlight the compound’s role in regulating metabolic and inflammatory processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oleic Acid (Unlabeled)

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 282.4614 g/mol

- Melting Point : 13°C

- Double Bond : One (Z)-configured double bond at C9 .

- Applications : A key component in dietary studies, oxidation stability assessments, and as a precursor for lipid-derived signaling molecules .

Elaidic Acid ((E)-Octadec-9-enoic Acid)

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 282.4614 g/mol

- Melting Point : 45°C (trans isomer)

- Double Bond : One (E)-configured double bond at C9 .

- Applications : Used to study the health impacts of trans fats; unlike oleic acid, elaidic acid is associated with increased cardiovascular risk .

Linoleic Acid ((9Z,12Z)-Octadeca-9,12-dienoic Acid)

- Molecular Formula : C₁₈H₃₂O₂

- Molecular Weight : 280.45 g/mol

- Melting Point : -5°C

- Double Bonds : Two (Z)-configured double bonds at C9 and C12 .

- Applications: An essential polyunsaturated fatty acid (omega-6) involved in inflammation regulation and eicosanoid synthesis .

(Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic Acid

- Molecular Formula : ¹³C₅C₁₃H₃₄O₂

- Molecular Weight : ~287.48 g/mol (calculated by adding 5 × 1.0034 g/mol to unlabeled oleic acid)

- Melting Point : Comparable to oleic acid (~13°C) .

- Double Bond : One (Z)-configured double bond at C9, identical to unlabeled oleic acid.

- Applications : Used as an internal standard in GC-MS and LC-MS/MS to quantify oleic acid in complex matrices (e.g., food, biological samples). It also tracks lipid oxidation pathways and metabolic flux in vivo .

Table 1: Key Properties of (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic Acid and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Double Bonds (Position/Configuration) | Key Applications |

|---|---|---|---|---|---|

| Oleic acid | C₁₈H₃₄O₂ | 282.46 | 13 | 1 (C9/Z) | Food science, lipid metabolism studies |

| Elaidic acid | C₁₈H₃₄O₂ | 282.46 | 45 | 1 (C9/E) | Trans-fat research |

| Linoleic acid | C₁₈H₃₂O₂ | 280.45 | -5 | 2 (C9/Z, C12/Z) | Inflammation studies, essential fatty acid |

| (Z)-(1,2,3,7,8-¹³C₅)octadec-9-enoic acid | ¹³C₅C₁₃H₃₄O₂ | ~287.48 | ~13 | 1 (C9/Z) | Isotopic tracing, oxidation/metabolism studies |

Role in Oxidation Studies

In dried Dictyota dichotoma algae, unlabeled (Z)-octadec-9-enoic acid increased significantly during drying, indicating lipid oxidation . The ¹³C-labeled isotopologue enables precise quantification of such oxidative processes in food storage, where free fatty acids like oleic acid serve as markers of lipase activity and rancidity .

Analytical Advantages

The mass shift caused by ¹³C labeling distinguishes the isotopologue from endogenous oleic acid in mass spectrometry, improving accuracy in quantification . This is critical in metabolic profiling, where even minor concentration changes must be detected .

Biological Activity

(Z)-(1,2,3,7,8-13C5)octadec-9-enoic acid, also known as a carbon-labeled variant of oleic acid, is a long-chain unsaturated fatty acid that has garnered attention for its biological activities. This article explores its biochemical properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C18H34O2

- Molecular Weight : 282.47 g/mol

- IUPAC Name : (Z)-octadec-9-enoic acid

- CAS Number : 112-80-1

Metabolism and Bioconversion

Research indicates that this compound undergoes various bioconversion pathways. Notably:

- It can be converted into several bioactive metabolites through microbial action.

- The major metabolic pathway involves conversion to 12,13-dihydroxy-9-octadecenoic acid (DHOA), which further transforms into trihydroxy and diepoxy derivatives that exhibit significant biological activity .

Antimicrobial Properties

Studies have demonstrated the antimicrobial potential of this compound and its derivatives. Key findings include:

- Inhibition of Pathogenic Bacteria : Compounds derived from oleic acid have shown inhibitory effects against various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

| Pathogen | Inhibition Observed |

|---|---|

| Escherichia coli | Yes |

| Staphylococcus aureus | Yes |

| Candida albicans | Yes |

Anti-inflammatory Effects

Oleic acid and its derivatives have been implicated in anti-inflammatory responses:

- They can modulate the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- The presence of hydroxyl groups in metabolites enhances their ability to reduce inflammation by inhibiting cyclooxygenase (COX) activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against foodborne pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.

Case Study 2: Anti-inflammatory Properties

In a controlled trial using rat cardiac muscle tissue, administration of hydroxylated derivatives derived from oleic acid resulted in decreased muscular tension and inflammatory markers compared to control groups .

Q & A

Q. How should (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid be handled and stored to ensure stability in laboratory settings?

Methodological Answer:

- Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a well-ventilated fume hood, as lipid analogs may release irritants upon decomposition .

- Storage: Keep the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation. Verify purity (>99%) via HPLC before use, as impurities can accelerate degradation .

- Stability Monitoring: Conduct periodic NMR or GC-MS analyses to detect isotopic scrambling or degradation products. For long-term studies, aliquot the compound to minimize freeze-thaw cycles .

Q. What analytical techniques are recommended for verifying the isotopic enrichment and structural integrity of this <sup>13</sup>C-labeled fatty acid?

Methodological Answer:

- Isotopic Purity: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the mass shift (+5 Da) and isotopic distribution. Cross-validate with <sup>13</sup>C-NMR to ensure labeled carbons are at positions 1, 2, 3, 7, and 8 .

- Structural Confirmation: Employ 2D-NMR (e.g., COSY, HSQC) to verify the Z-configuration at C9 and absence of positional isomerism. Compare retention times with unlabeled standards via reverse-phase HPLC .

Q. How can researchers mitigate risks of isotopic dilution or contamination during metabolic tracing experiments?

Methodological Answer:

- Cell Culture: Pre-equilibrate media with unlabeled fatty acids for 24 hours before introducing the <sup>13</sup>C-labeled compound to minimize background interference .

- Quenching: Rapidly freeze samples in liquid nitrogen to halt enzymatic activity. Use lipid-specific extraction protocols (e.g., Folch method) with isotopically inert solvents (e.g., chloroform-d3) .

- Data Normalization: Include internal standards (e.g., d31-palmitic acid) to correct for extraction efficiency and MS ionization variability .

Advanced Research Questions

Q. What experimental designs are optimal for tracking the incorporation of (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid into complex lipid pools?

Methodological Answer:

- Pulse-Chase Studies: Administer the labeled compound for a defined period ("pulse"), followed by unlabeled media ("chase"). Use LC-MS/MS to quantify <sup>13</sup>C enrichment in phospholipids, triacylglycerols, and lipid droplets over time .

- Compartmental Modeling: Apply kinetic models (e.g., SAAM II software) to estimate turnover rates in subcellular pools. Validate with isotopic steady-state data from prolonged labeling (≥72 hours) .

Q. How should researchers address contradictions in fluxomic data arising from isotopic interference or metabolic crosstalk?

Methodological Answer:

- Interference Mitigation: Use high-resolution mass spectrometers (e.g., Orbitrap) to resolve <sup>13</sup>C5 signals from natural <sup>13</sup>C abundance in adjacent metabolites. Apply correction algorithms (e.g., IsoCor) to account for natural isotope abundance .

- Crosstalk Analysis: Perform parallel experiments with uniformly labeled (<sup>13</sup>C18</sup>) oleic acid to distinguish pathway-specific flux from isotopic recycling in β-oxidation or elongation pathways .

Q. What strategies are effective for synthesizing and purifying (Z)-(1,2,3,7,8-<sup>13</sup>C5)octadec-9-enoic acid with minimal isotopic loss?

Methodological Answer:

- Synthesis: Start with <sup>13</sup>C-labeled precursors (e.g., 1,2,3-<sup>13</sup>C3-malonyl-CoA) and employ enzymatic elongation (e.g., fatty acid synthase) to preserve stereochemistry. For chemical synthesis, use Wittig olefination with <sup>13</sup>C-labeled aldehydes to install the Z-configured double bond .

- Purification: Perform silver-ion chromatography to separate Z/E isomers. Validate purity via GC-FID and isotopic integrity via IRMS (isotope ratio mass spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.